m-PEG6-NHS ester m-PEG6-NHS ester m-PEG6-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1449390-12-8
VCID: VC0536196
InChI: InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C18H31NO10
Molecular Weight: 421.44

m-PEG6-NHS ester

CAS No.: 1449390-12-8

Cat. No.: VC0536196

Molecular Formula: C18H31NO10

Molecular Weight: 421.44

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG6-NHS ester - 1449390-12-8

Specification

CAS No. 1449390-12-8
Molecular Formula C18H31NO10
Molecular Weight 421.44
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3
Standard InChI Key KIIPLYSZOISNAS-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Appearance Solid powder

Introduction

Chemical Identity and Structure

m-PEG6-NHS ester is identified through various chemical descriptors that define its molecular identity. The compound is characterized by the following properties:

Basic Identifiers

The compound is officially identified through several standardized chemical identifiers:

ParameterValue
CAS Number1449390-12-8
Alternative CAS874208-92-1
Molecular FormulaC18H31NO10
Molecular Weight421.44 g/mol
SMILES NotationO=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOCCOCCOC

This chemical is a PEG (polyethylene glycol) derivative containing an NHS (N-hydroxysuccinimide) ester functional group . The structure consists of a 6-unit polyethylene glycol chain connected to an N-hydroxysuccinimide ester moiety, which serves as the reactive group for conjugation reactions.

Structural Components

The compound consists of three primary structural components:

  • An NHS ester group that serves as the amine-reactive moiety

  • A hexaethylene glycol (PEG6) spacer that provides flexibility and enhanced solubility

  • A terminal methoxy group that caps one end of the molecule

This specific arrangement enables the compound to function as an effective conjugation reagent in various biochemical applications.

Physical and Chemical Properties

The physical and chemical properties of m-PEG6-NHS ester determine its behavior in various environments and applications, particularly in bioconjugation reactions.

Physical State and Appearance

Under standard laboratory conditions, m-PEG6-NHS ester typically appears as an oil or solid with a yellowish tint, depending on its purity and formulation .

Physicochemical Properties

The following table summarizes the key physicochemical properties of m-PEG6-NHS ester:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point502.6 ± 60.0 °C at 760 mmHg
Flash Point257.8 ± 32.9 °C
SolubilitySoluble in DMSO, DMF, DCM, Chloroform, THF
Purity (Commercial)≥97%

The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various reaction conditions. The high boiling point indicates thermal stability, though as an NHS ester it remains susceptible to hydrolysis in aqueous conditions.

Stability Profile

m-PEG6-NHS ester exhibits characteristic stability concerns common to NHS ester compounds:

  • The NHS ester moiety is susceptible to hydrolysis in aqueous environments

  • Commercial preparations typically maintain >95% purity initially but may experience gradual degradation over time

  • Optimal storage conditions include low temperature (-20°C) and protection from moisture

  • The compound maintains stability in anhydrous organic solvents

This stability profile necessitates appropriate handling and storage protocols in laboratory settings.

Mechanism of Action and Biochemical Properties

The biochemical utility of m-PEG6-NHS ester stems from its specific reactivity and the subsequent effects on conjugated molecules.

Primary Reaction Mechanism

m-PEG6-NHS ester primarily reacts with primary amines (-NH₂) found in proteins, peptides, and other biomolecules to form stable amide bonds. This reaction occurs through the following mechanism:

  • Nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester

  • Formation of a tetrahedral intermediate

  • Departure of the N-hydroxysuccinimide leaving group

  • Formation of a stable amide bond between the PEG chain and the target molecule

This reaction proceeds efficiently under mild conditions, making it suitable for modification of sensitive biological molecules.

Reaction Conditions

The optimum reaction conditions for m-PEG6-NHS ester conjugation include:

ParameterOptimal Conditions
pH Range7.0-8.5 (neutral to slightly basic)
Temperature4-25°C (room temperature typical)
Buffer SystemsPBS, bicarbonate, HEPES
Co-solventsDMSO, DMF (typically 5-10% in aqueous buffers)
Reaction Time30 minutes to 2 hours

The reaction is most efficient in neutral to slightly basic conditions where primary amines are predominantly in their unprotonated form, increasing their nucleophilicity.

Biochemical Effects

The conjugation of m-PEG6-NHS ester to biological molecules produces several important effects:

  • Enhanced aqueous solubility due to the hydrophilic PEG chain

  • Increased circulation time for PEGylated proteins

  • Reduced immunogenicity of modified biomolecules

  • Maintained biological activity through flexible linkage

  • Improved pharmacokinetic properties of conjugated drugs

These effects make m-PEG6-NHS ester a valuable tool in the development of therapeutic bioconjugates and modified proteins.

Applications in Research and Development

m-PEG6-NHS ester has found widespread application in various research and development contexts, particularly in pharmaceutical and biomedical fields.

Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in the synthesis of antibody-drug conjugates, a class of biopharmaceuticals that combine the targeting ability of antibodies with the cytotoxic effects of small molecule drugs . The NHS ester group reacts with lysine residues on antibodies, while the PEG spacer provides:

  • Enhanced water solubility

  • Reduced aggregation of the final conjugate

  • Flexible spacing that maintains drug and antibody function

  • Improved pharmacokinetic profiles for the resulting ADCs

These properties make m-PEG6-NHS ester a valuable component in the ongoing development of next-generation targeted cancer therapeutics.

Protein Modification

The compound is extensively used for protein modification in various contexts:

  • PEGylation of therapeutic proteins to extend half-life

  • Introduction of detection tags or affinity labels

  • Cross-linking of proteins to surfaces or other molecules

  • Development of protein-polymer conjugates

  • Creation of protein-based materials with modified properties

These applications leverage the mild reaction conditions that preserve protein structure and function while introducing desired modifications.

Bioconjugation Chemistry

Beyond proteins, m-PEG6-NHS ester enables the conjugation of various biomolecules:

  • Amine-modified oligonucleotides for enhanced delivery

  • Peptide modification for improved stability

  • Small molecule drug conjugation to targeting moieties

  • Surface modification of nanoparticles and liposomes

  • Development of diagnostic reagents and probes

The versatility of this reagent makes it a cornerstone of modern bioconjugation chemistry.

Synthesis and Production Methods

The production of m-PEG6-NHS ester typically follows established synthetic routes that enable scalable manufacturing with high purity.

Synthetic Route

The synthesis of m-PEG6-NHS ester generally follows this pathway:

  • Starting with hexaethylene glycol monomethyl ether (m-PEG6-OH)

  • Oxidation of the terminal hydroxyl group to form a carboxylic acid

  • Activation of the carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)

  • Reaction with N-hydroxysuccinimide to form the NHS ester

This synthetic approach allows for controlled production with high yield and purity.

Industrial Production Considerations

Commercial production of m-PEG6-NHS ester involves several considerations:

  • Scale-up procedures that maintain reaction efficiency

  • Purification methods including column chromatography or recrystallization

  • Quality control measures to ensure consistent purity (typically >97%)

  • Stabilization strategies to minimize degradation during storage

  • Packaging in moisture-resistant containers to prevent hydrolysis

These manufacturing considerations ensure the consistent quality necessary for research and pharmaceutical applications.

Comparison with Related Compounds

Several structural analogues of m-PEG6-NHS ester exist with similar applications but distinct properties and reactivities.

Structural Analogues

The following table compares m-PEG6-NHS ester with related compounds:

CompoundMolecular WeightKey Functional GroupsDistinctive Features
m-PEG6-NHS ester421.44 g/molNHS ester, PEG6Single reactive group (amine-specific)
Mal-PEG6-NHS ester530.52 g/molMaleimide, NHS ester, PEG6Dual reactivity (amine and thiol reactive)
DBCO-PEG6-NHS ester751.82 g/molDBCO, NHS ester, PEG6Enables copper-free click chemistry

Each of these compounds offers specific advantages depending on the conjugation strategy required .

Functional Comparison

The functional differences between these compounds determine their specific applications:

  • m-PEG6-NHS ester: Used primarily for simple amine conjugation with moderate reaction rates

  • Mal-PEG6-NHS ester: Enables sequential conjugation to amines and thiols, allowing for more complex bioconjugates

  • DBCO-PEG6-NHS ester: Permits orthogonal conjugation strategies combining amine reactivity with strain-promoted azide-alkyne cycloaddition

The selection of the appropriate reagent depends on the specific requirements of the bioconjugation strategy.

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